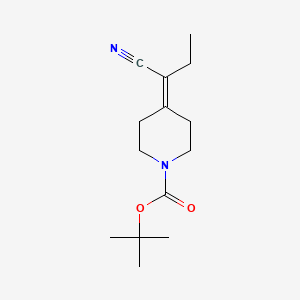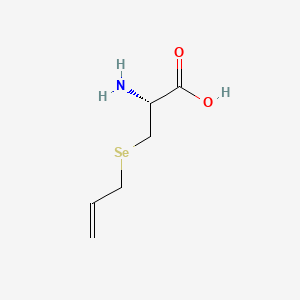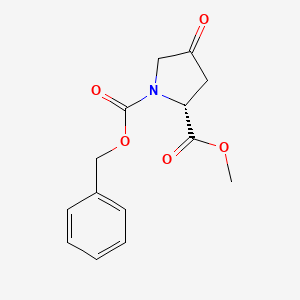![molecular formula C14H16N2O4 B598878 1-(叔丁氧羰基)-5-甲基-1H-吡咯并[2,3-b]吡啶-3-羧酸 CAS No. 1198097-92-5](/img/structure/B598878.png)
1-(叔丁氧羰基)-5-甲基-1H-吡咯并[2,3-b]吡啶-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a complex organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system containing both pyrrole and pyridine rings.
科学研究应用
1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of bioactive molecules that can be used in biological studies.
Medicine: The compound is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
The compound, also known as 1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, primarily targets amines . The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Mode of Action
The BOC group interacts with its targets (amines) by forming a protective layer . This protection can be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . The removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The compound affects the biochemical pathways involving amines. The BOC group acts as a protecting group for amines in organic synthesis . This protection allows for selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .
Result of Action
The primary result of the compound’s action is the protection of amines during organic synthesis . This allows for controlled reactions and the formation of desired products. The removal of the BOC group can be accomplished with strong acids, revealing the amine for subsequent reactions .
Action Environment
The action of the compound can be influenced by environmental factors such as pH and temperature. For instance, the addition of the BOC group to amines occurs under aqueous conditions , and the removal of the BOC group can be accomplished with strong acids . Therefore, the compound’s action, efficacy, and stability may vary depending on these factors.
准备方法
The synthesis of 1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the fused bicyclic system.
Introduction of the Methyl Group: The methyl group is introduced at the 5-position of the pyrrolo[2,3-b]pyridine core through alkylation reactions.
Protection of the Amine Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Carboxylation: The carboxylic acid group is introduced at the 3-position through carboxylation reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.
化学反应分析
1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrrolo[2,3-b]pyridine core.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
相似化合物的比较
1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid: This compound also contains a Boc-protected amine but has a different core structure.
1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: This compound features a Boc-protected amine and a boronic acid functional group, making it useful in Suzuki-Miyaura coupling reactions.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Similar to the previous compound, it is used in cross-coupling reactions and has a different core structure.
The uniqueness of 1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid lies in its specific structural features and the presence of the pyrrolo[2,3-b]pyridine core, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[2,3-b]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-8-5-9-10(12(17)18)7-16(11(9)15-6-8)13(19)20-14(2,3)4/h5-7H,1-4H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIRJIDIJWMCHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(C=C2C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673632 |
Source


|
| Record name | 1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198097-92-5 |
Source


|
| Record name | 1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-4-[3-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B598797.png)






![Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B598810.png)

![6-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B598812.png)
![3H-Imidazo[4,5-c]pyridine, 7-methyl-](/img/structure/B598813.png)


